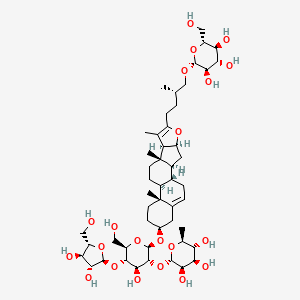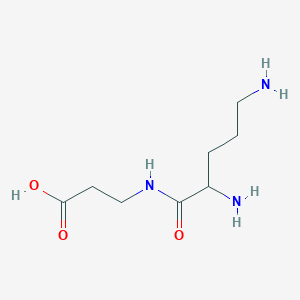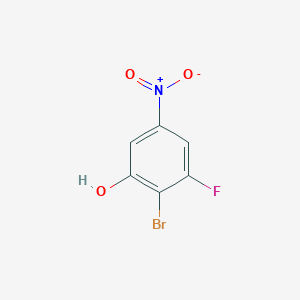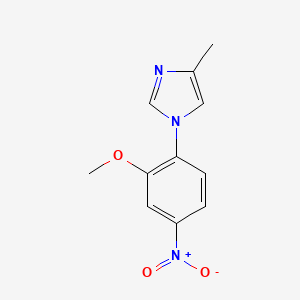
1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole derivatives is a topic of interest due to their biological and pharmaceutical importance. For instance, the one-pot synthesis of 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, a nonacidic anti-inflammatory and analgesic agent, demonstrates the utility of imidazole compounds in medicinal chemistry . Similarly, the synthesis of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole has been characterized by various spectral analyses, highlighting the significance of the imidazole ring in enhancing pharmacokinetic characteristics . The synthesis of imidazole derivatives often involves multi-step reactions, as seen in the preparation of 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, which was obtained through condensation reactions .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole reveals a quasi-planar molecule with strong π-π stacking interactions, which are important for the stability of the crystal structure . Polymorphisms in imidazole derivatives, such as 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole, are based on differences in hydrogen bonding, which can lead to various colored states of the crystals . The geometrical features of symmetry-independent molecules in 1-(2′-aminophenyl)-2-methyl-4-nitroimidazole and 1-(2′-hydroxyphenyl)-2-methyl-4-nitroimidazole are similar, with the nitro group's orientation relative to the imidazole plane affecting the crystal packing .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, leading to different products depending on the substituents present. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones react with triethylamine to give imidazo[1,2-a]pyridines and indoles, with the product distribution influenced by the nature of the substituent . The reactivity of the imidazole ring allows for the formation of diverse structures, which can be exploited in the design of new compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as methoxy and nitro groups can affect the solubility, bioavailability, and hydrogen bonding patterns of these compounds . The polymorphic forms of imidazole derivatives can exhibit different colors and thermal behaviors, which are attributed to variations in hydrogen bonding and solvent interactions within the crystal lattice . The pKa values of imidazole carboxylic esters have been determined to provide insights into proton transfer processes, which are relevant for understanding the behavior of these compounds in biological systems .
Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on Enzymes
One of the significant applications of 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole derivatives is in inhibiting specific enzymes. For instance, Nitrefazole, a derivative, demonstrates a potent inhibitory effect on aldehyde dehydrogenase, an enzyme crucial in alcohol metabolism. This inhibition has implications for treating conditions related to alcohol consumption (Klink, Pachler, & Gottschlich, 1985).
Physicochemical Properties
The study of 1-(R-phenyl)-1H-imidazoles, including those with methoxy and nitrophenyl groups, reveals insights into their versatile biological activity. These compounds exhibit a range of physicochemical properties, making them suitable for various applications. Research on their vapor pressures and enthalpies of vaporization contributes to understanding their behavior in different conditions (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Corrosion Inhibition
Imidazole derivatives have been studied for their corrosion inhibition properties. Novel imidazole derivatives, including those with methoxy and nitrophenyl groups, have shown effectiveness as corrosion inhibitors for steel in certain environments. These findings are important for industrial applications where corrosion resistance is critical (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017).
Biological and Pharmacological Significance
The imidazole ring, present in these derivatives, is known for its biological and pharmaceutical importance. Studies have shown that these compounds exhibit antimicrobial and anticancer activities, making them potential candidates for drug development (Ramanathan, 2017).
Electrochemical Studies
Electrochemical studies of imidazole derivatives, including methoxy and nitrophenyl groups, have been conducted to explore their potential as corrosion inhibitors. These studies use methods like electrochemical impedance spectroscopy and potentiodynamic polarization to understand the compounds' interactions with metal surfaces, providing insights into their protective capabilities (Prashanth et al., 2021).
Eigenschaften
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-8-6-13(7-12-8)10-4-3-9(14(15)16)5-11(10)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZCJYQGKVYWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670223 | |
| Record name | 1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
958245-17-5 | |
| Record name | 1-(2-Methoxy-4-nitrophenyl)-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

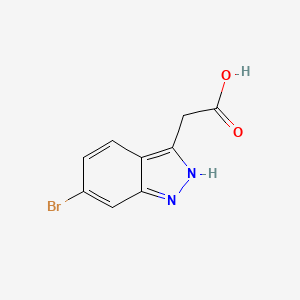
![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)
![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)
![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)


